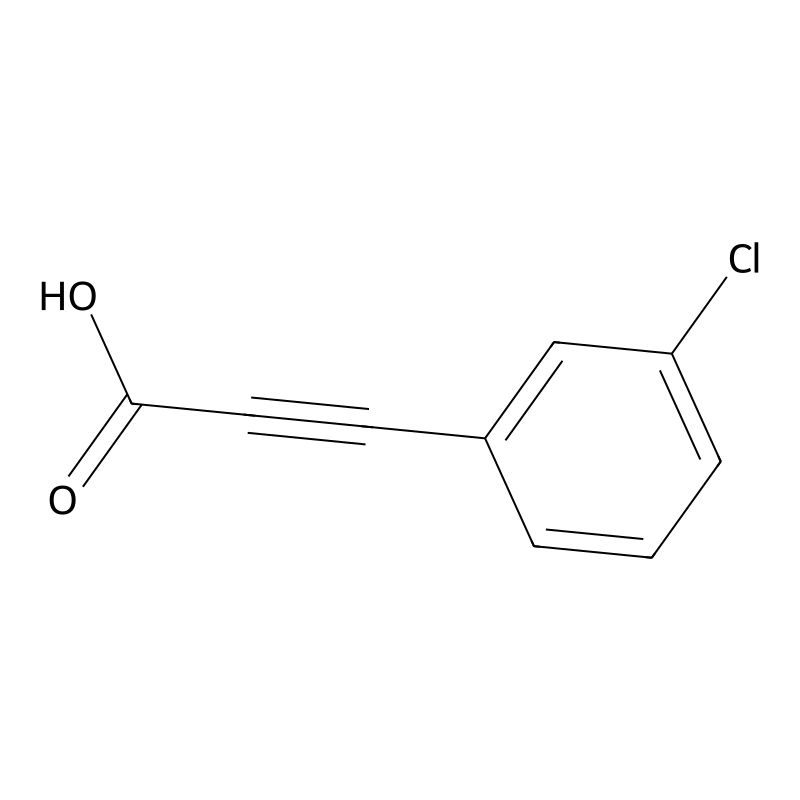

3-(3-Chlorophenyl)propiolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

3-(3-Chlorophenyl)propiolic acid is an organic compound with the chemical formula C₉H₅ClO₂. It features a propiolic acid structure, characterized by the presence of a chlorophenyl group at the 3-position of the carbon chain. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis:

-(3-Chlorophenyl)propiolic acid has been synthesized through various methods, including the Sonogashira reaction, a palladium-catalyzed coupling reaction between terminal alkynes and aryl or vinyl halides. This method offers advantages like high regioselectivity and functional group tolerance, making it a preferred approach for obtaining this compound.

Biological Activity:

Research suggests that 3-(3-chlorophenyl)propiolic acid exhibits diverse biological activities, including:

Antimicrobial activity

Studies have shown that this compound possesses antibacterial and antifungal properties. [, ] It demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal species like Candida albicans.

Antioxidant activity

Research suggests potential antioxidant properties of 3-(3-chlorophenyl)propiolic acid. Studies have shown its ability to scavenge free radicals, which are associated with oxidative stress and various diseases. []

Enzyme inhibition

This compound has been investigated for its potential to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease and other neurodegenerative disorders. [] However, further research is needed to determine its efficacy and safety in this context.

- Decarboxylation: Under certain conditions, this compound can lose a carbon dioxide molecule, resulting in the formation of a simpler alkene.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to a variety of derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-(3-Chlorophenyl)propiolic acid exhibits biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential anti-inflammatory and analgesic effects. Additionally, its derivatives may possess antimicrobial properties, making it a candidate for further pharmacological investigations.

Several synthesis methods for 3-(3-Chlorophenyl)propiolic acid have been documented:

- Sonogashira Reaction: This palladium-catalyzed coupling reaction allows for the formation of alkynes from aryl halides and terminal alkynes.

- Malonic Ester Synthesis: Utilizing benzyl chloride derivatives and malonic esters under basic conditions can yield 3-(3-Chlorophenyl)propiolic acid through hydrolysis and decarboxylation steps .

- Direct Halogenation: Chlorination of phenylpropiolic acid can also produce this compound.

These methods demonstrate various approaches to synthesizing 3-(3-Chlorophenyl)propiolic acid, each with its own advantages and limitations.

The applications of 3-(3-Chlorophenyl)propiolic acid span multiple domains:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.

- Material Science: Its unique structural properties make it suitable for creating specialized materials or polymers.

- Agricultural Chemistry: Potential use in developing herbicides or fungicides owing to its biological properties.

Several compounds share structural similarities with 3-(3-Chlorophenyl)propiolic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-(4-Chlorophenyl)propiolic acid | C₉H₅ClO₂ | Has a para-chloro substitution; potential different reactivity. |

| 4-(4-Chlorophenyl)propiolic acid | C₉H₅ClO₂ | Similar structure but with a different substitution pattern. |

| 2-(3-Chlorophenyl)propanoic acid | C₉H₉ClO₂ | Contains a propanoic structure instead of propiolic; different reactivity profile. |

The uniqueness of 3-(3-Chlorophenyl)propiolic acid lies in its specific chlorination pattern and the presence of the propiolic functional group, which influences its reactivity and biological activity compared to these similar compounds.

The thermodynamic properties of 3-(3-Chlorophenyl)propiolic acid demonstrate distinct characteristics that are crucial for understanding its behavior under various temperature conditions. The melting point has been experimentally determined to be 144.3-145.1°C , indicating that this compound exists as a solid at room temperature and requires significant thermal energy to transition to the liquid phase. This relatively high melting point suggests strong intermolecular forces within the crystalline structure, likely due to the presence of the carboxylic acid functional group which can form hydrogen bonds, combined with the aromatic ring system that provides additional van der Waals interactions.

The boiling point data presents some variability depending on the measurement conditions. Under reduced pressure conditions (0.15 Torr), the compound exhibits a boiling point of 89°C , while under standard atmospheric pressure (760 mmHg), the boiling point is significantly higher at 345.1°C [2]. This substantial difference illustrates the pressure-dependent nature of phase transitions and confirms that the compound has a relatively high vapor pressure threshold.

The density of 3-(3-Chlorophenyl)propiolic acid has been determined to be 1.40±0.1 g/cm³ , which is consistent with the presence of the chlorine atom and the aromatic ring system, both of which contribute to the compound's overall mass density. The flash point is reported as 162.5°C [2], indicating that the compound requires considerable heating before it can ignite, which is important for safety considerations during handling and storage.

Solubility Profile and Partition Coefficients

The solubility characteristics of 3-(3-Chlorophenyl)propiolic acid reveal distinct patterns that are fundamentally influenced by its molecular structure and functional groups. The compound demonstrates poor water solubility, being essentially insoluble in water [3] [4]. This hydrophobic behavior is primarily attributed to the presence of the chlorinated aromatic ring system and the alkyne functional group, which do not readily interact with water molecules through hydrogen bonding.

In contrast, the compound exhibits solubility in organic solvents, particularly in hot benzene and acetic acid [3] [4]. The solubility in hot benzene can be attributed to the aromatic-aromatic interactions between the benzene rings of both the solvent and the solute, while the solubility in acetic acid likely results from the ability of both compounds to form hydrogen bonds through their carboxylic acid functional groups.

The octanol-water partition coefficient (LogP) has been calculated as 1.77610 [2], indicating that the compound has a moderate lipophilic character. This LogP value suggests that 3-(3-Chlorophenyl)propiolic acid preferentially partitions into the organic phase (octanol) over the aqueous phase by a factor of approximately 60:1. This partition behavior is consistent with the compound's poor water solubility and supports its classification as a lipophilic organic acid.

Acid-Base Characteristics (pKa Determination)

The acid-base properties of 3-(3-Chlorophenyl)propiolic acid are primarily governed by the carboxylic acid functional group present in its structure. The pKa value has been predicted to be 2.36±0.10 , which classifies this compound as a relatively strong organic acid. This low pKa value indicates that the compound readily donates its proton in aqueous solutions, existing predominantly in its ionized form at physiological pH conditions.

The relatively low pKa value compared to simple carboxylic acids (such as acetic acid with pKa ~4.75) can be attributed to the electron-withdrawing effects of both the chlorine substituent on the aromatic ring and the alkyne functional group. The chlorine atom, being highly electronegative, withdraws electron density from the aromatic system through both inductive and resonance effects. This electron withdrawal stabilizes the conjugate base (carboxylate anion) formed after proton dissociation, thereby increasing the acidity of the compound.

The alkyne group also contributes to the compound's acidity through its electron-withdrawing nature, as the sp-hybridized carbon atoms in the triple bond are more electronegative than sp³-hybridized carbons. This combination of electron-withdrawing groups creates a synergistic effect that significantly lowers the pKa value compared to unsubstituted carboxylic acids.

The acid dissociation constant provides crucial information for understanding the compound's behavior in different pH environments. At pH values below 2.36, the compound exists predominantly in its protonated (neutral) form, while at pH values above 2.36, it exists primarily as the deprotonated carboxylate anion. This pH-dependent speciation has important implications for the compound's solubility, reactivity, and potential biological interactions.